

A Comprehensive Technical Guide to the Physicochemical Properties of Famotidine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Famotidine-13C,d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Famotidine-13C,d3**, an isotopically labeled analog of the histamine H2-receptor antagonist, Famotidine. This document is intended to be a valuable resource for researchers and professionals engaged in drug metabolism, pharmacokinetics (DMPK), and analytical chemistry, where stable isotope-labeled compounds are critical tools.

Introduction

Famotidine-13C,d3 is a stable isotope-labeled version of Famotidine, a potent drug that inhibits gastric acid production.[1] The introduction of one carbon-13 atom and three deuterium atoms into the Famotidine structure provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2][3] Its chemical and physical properties are nearly identical to those of the unlabeled parent compound, ensuring similar behavior in analytical systems while allowing for clear differentiation by mass.

Physicochemical Data



The physicochemical properties of **Famotidine-13C,d3** are summarized in the table below. It is important to note that while specific experimental data for the isotopically labeled form is not always available, the properties are expected to be virtually identical to those of unlabeled Famotidine.

Property	Value	Source(s)
Chemical Name	3-[[[2- [(aminoiminomethyl)amino]-4- thiazolyl]methyl]thio]-N- (aminosulfonyl)- propanimidamide-1-13C-2,3,3- d3	[4][5]
CAS Number	2744683-81-4	[4][6]
Molecular Formula	C7 ¹³ CH12D3N7O2S3	[4][6][7]
Molecular Weight	341.45 - 341.5 g/mol	[4][6][7]
Appearance	Solid	[4]
Melting Point	~163-164 °C (for unlabeled Famotidine)	[8][9]
рКа	~6.8 (for unlabeled Famotidine)	[9][10]
Solubility	Soluble in DMSO and Methanol.[11][12][13] For unlabeled Famotidine: Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol.[8]	[8][11][12][13]
Storage	Store at -20°C under an inert atmosphere.	[3][11]



Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Famotidine-13C,d3** are not extensively published, as they are largely inferred from the parent compound, Famotidine. The following sections describe the general methodologies that would be employed.

Determination of Melting Point

The melting point of a solid compound is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range over which the solid melts is observed and recorded. For Famotidine, this is reported to be in the range of 163-164 °C.[8][9]

pKa Determination

The acid dissociation constant (pKa) can be determined by several methods, including potentiometric titration, spectrophotometry, and solubility analysis.[10]

- Potentiometric Titration: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the inflection point of the resulting titration curve.
- UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.
- Solubility Method: The solubility of the compound is measured in buffers of different pH values. The pKa can then be determined from the pH-solubility profile.

For Famotidine, pKa values around 6.8 have been determined using these methods.[10]

Solubility Measurement

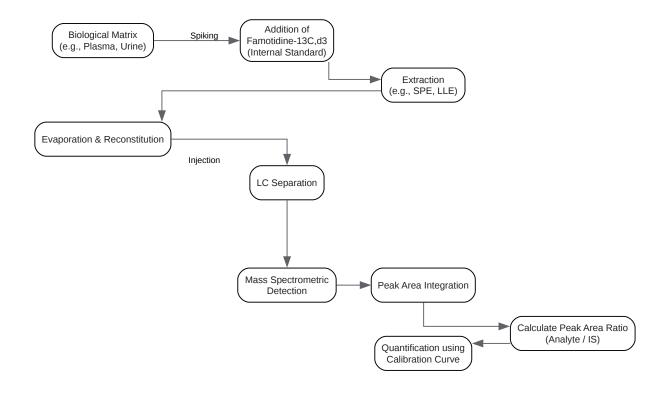
The solubility of **Famotidine-13C,d3** in various solvents is a key parameter. A common method for determining solubility is the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The resulting saturated



solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique, such as HPLC-UV.

Role as an Internal Standard

The primary application of **Famotidine-13C,d3** is as an internal standard in quantitative analytical methods.[2][3] The diagram below illustrates the workflow of its use in a typical bioanalytical LC-MS assay.



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Caption: Workflow for the use of **Famotidine-13C,d3** as an internal standard.

Mechanism of Action of Famotidine

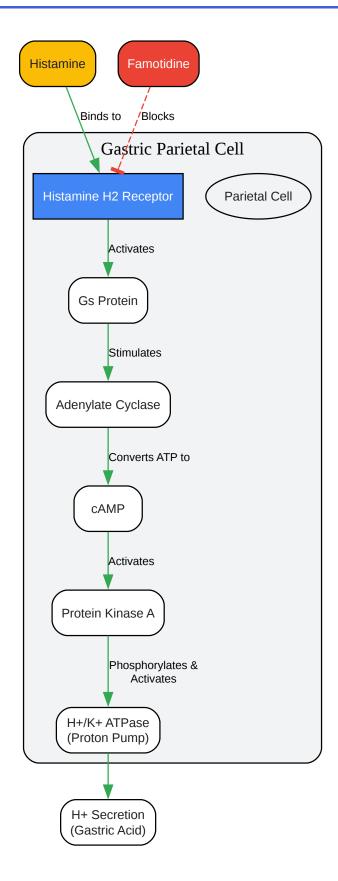






While **Famotidine-13C,d3** is primarily used as an analytical tool, its parent compound, Famotidine, has a well-defined pharmacological mechanism of action. The diagram below illustrates the signaling pathway inhibited by Famotidine.





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Caption: Mechanism of action of Famotidine on gastric parietal cells.



Conclusion

Famotidine-13C,d3 is an indispensable tool for the accurate quantification of Famotidine in biological matrices. Its physicochemical properties closely mirror those of the unlabeled drug, ensuring its reliability as an internal standard. This guide provides essential data and procedural context to support its effective use in research and drug development.

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